Val-Pro-Trp

Description

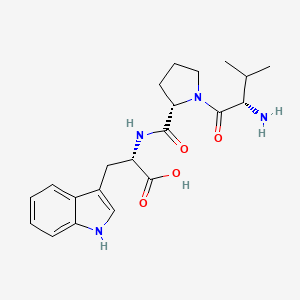

Structure

2D Structure

3D Structure

Properties

CAS No. |

223472-78-4 |

|---|---|

Molecular Formula |

C21H28N4O4 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C21H28N4O4/c1-12(2)18(22)20(27)25-9-5-8-17(25)19(26)24-16(21(28)29)10-13-11-23-15-7-4-3-6-14(13)15/h3-4,6-7,11-12,16-18,23H,5,8-10,22H2,1-2H3,(H,24,26)(H,28,29)/t16-,17-,18-/m0/s1 |

InChI Key |

NSUUANXHLKKHQB-BZSNNMDCSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Val Pro Trp and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a more efficient alternative to solution-phase methods for many applications. researchgate.netrsc.org The fundamental principle of SPPS involves attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding protected amino acid building blocks. biosynth.com20.210.105 This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. wvu.eduunpatti.ac.id

Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry

The most prevalent strategy in SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. mdpi.com This base-labile protecting group is typically removed by treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). unpatti.ac.idmdpi.com The side chains of trifunctional amino acids are protected with acid-labile groups, such as tert-butyl (tBu) for tyrosine and serine, and tert-butoxycarbonyl (Boc) for tryptophan and lysine. thaiscience.infouctm.edu This orthogonality allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the side-chain protecting groups or the peptide-resin linkage. 20.210.105

For the synthesis of a Val-Pro-Trp sequence, the tryptophan residue would be attached to the resin first, followed by the sequential coupling of Fmoc-Pro-OH and then Fmoc-Val-OH. Each coupling step is preceded by the removal of the Fmoc group from the growing peptide chain. The use of Fmoc-Trp(Boc)-OH is highly recommended to prevent modification of the tryptophan side chain by cationic species generated during the final cleavage from the resin. sigmaaldrich.com

Coupling Reagent Selection (e.g., HBTU/HOBt)

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. jpt.com A widely used and effective combination is N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netthaiscience.info HBTU is an aminium-based coupling reagent that efficiently promotes amide bond formation with minimal side reactions. beilstein-journals.org HOBt is often included as an additive to suppress racemization, particularly for sensitive amino acids. thaiscience.info

The general mechanism involves the activation of the Fmoc-amino acid's carboxyl group by HBTU/HOBt to form a highly reactive ester, which is then readily attacked by the nucleophilic amino group of the peptide chain. jpt.com Other common coupling reagents include phosphonium (B103445) salts like BOP and PyBOP, and other uronium salts like HATU and TBTU. mdpi.comjpt.com The choice of coupling reagent can be critical for achieving high yields and purity, especially for sterically hindered couplings or problematic sequences. jpt.com

Resin Chemistry and Selection (e.g., Rink-amide resin, Wang resin)

The choice of resin is crucial as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. biosynth.com For the synthesis of a peptide with a C-terminal amide, such as this compound-NH2, a Rink-amide resin is a common choice. mdpi.comthaiscience.info The linker on the Rink-amide resin is designed to be cleaved under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), to yield a peptide amide. mdpi.com

Alternatively, if a peptide with a C-terminal carboxylic acid (this compound-OH) is desired, a Wang resin is often employed. creative-peptides.comcaslo.com The bond between the peptide and the Wang resin is also acid-labile, but it yields a carboxylic acid upon cleavage. caslo.com Another option for preparing C-terminal acids, especially when sensitivity to acid is a concern, is the 2-chlorotrityl chloride resin. peptide.compeptide.com This resin is very acid-sensitive and allows for the cleavage of the peptide with all side-chain protecting groups intact, which is useful for fragment condensation strategies. peptide.compeptide.com The bulky nature of the trityl linker can also help to prevent diketopiperazine formation, a common side reaction involving proline residues. sigmaaldrich.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of short peptides or for the synthesis of complex peptide fragments that may be difficult to produce on a solid support. rsc.orgcreative-peptides.com In solution-phase synthesis, all reactants are dissolved in a suitable solvent. researchgate.net A key challenge is the need for purification after each coupling step to remove unreacted starting materials and by-products. unpatti.ac.id

A common strategy in solution-phase synthesis is fragment condensation, where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. nih.gov For the synthesis of this compound, one could envision coupling a protected Val-Pro dipeptide with a protected tryptophan residue. The choice of protecting groups is critical to ensure that only the desired peptide bond is formed. nih.gov Coupling reagents like BOP (benzotriazol-1-yloxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) are frequently used in solution-phase synthesis. nih.gov

Optimization of Synthetic Yields and Purity in Laboratory Settings

Achieving high yield and purity in peptide synthesis requires careful optimization of several parameters. creative-peptides.comgyrosproteintechnologies.com The success of a synthesis is often sequence-dependent, with factors like peptide length, amino acid composition, and potential for aggregation influencing the outcome. csbio.com

Key optimization strategies include:

Monitoring Deprotection and Coupling: Ensuring complete removal of the Fmoc group and complete coupling at each step is crucial to avoid deletion sequences. gyrosproteintechnologies.com

Double Coupling: For difficult couplings, such as those involving sterically hindered amino acids, repeating the coupling step can improve the yield of the desired product. creative-peptides.com

Temperature Control: Increasing the reaction temperature can sometimes improve coupling efficiency and help to disrupt peptide aggregation on the resin. csbio.com

Solvent Choice: Using fresh, high-purity solvents is essential to minimize side reactions. gyrosproteintechnologies.com The choice of solvent can also impact resin swelling and reaction kinetics. biosynth.com

Scavengers in Cleavage: During the final cleavage from the resin with TFA, reactive cationic species are generated from the protecting groups. Adding "scavengers" like water, triisopropylsilane (B1312306) (TIS), and ethanedithiol (EDT) to the cleavage cocktail can trap these cations and prevent unwanted modification of sensitive residues like tryptophan and methionine. wvu.edusigmaaldrich.com

The purity of the final peptide is typically assessed using analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). gyrosproteintechnologies.com

Design and Synthesis of this compound Analogues for Mechanistic Studies

The synthesis of analogues of this compound is a powerful tool for structure-activity relationship (SAR) studies and for elucidating the molecular mechanisms of its biological actions. By systematically modifying the peptide's structure, researchers can identify key residues and conformations required for activity. mdpi.comnih.gov

Examples of analogue design and synthesis include:

Substitution with Unnatural Amino Acids: Replacing one of the natural amino acids with an unnatural one, such as replacing proline with a conformationally restricted amino acid like 1-aminocyclopentane carboxylic acid (Ac5c) or 1-aminocyclohexanecarboxylic acid (Ac6c), can help to stabilize a particular conformation of the peptide. mdpi.commdpi.com This can provide insights into the bioactive conformation.

N- and C-Terminal Modifications: Adding groups to the N- or C-terminus of the peptide can alter its properties. For instance, modifying the N-terminus with a fluorophore like rhodamine B can aid in visualization and binding studies. mdpi.com

Truncation and Extension: Synthesizing shorter (truncated) or longer versions of a parent peptide containing the this compound motif can help to define the minimal sequence required for activity. uctm.edunih.gov For example, spinorphin (B1681984) (Leu-Val-Val-Tyr-Pro-Trp-Thr) contains the Tyr-Pro-Trp sequence which is believed to be important for its opioid receptor binding. mdpi.com

The synthesis of these analogues typically follows the same SPPS or solution-phase methodologies as the parent peptide, with the appropriate modified building blocks incorporated at the desired position. mdpi.comnih.gov

Enzymatic Interactions and Peptide Stability in Biochemical Systems

Angiotensin-Converting Enzyme (ACE) Inhibition Research

The tripeptide Val-Pro-Trp has been investigated for its potential role as an inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure.

While direct studies on the binding mechanism of this compound with ACE are limited, inferences can be drawn from research on structurally similar peptides. Molecular docking studies of the related peptide Val-Tyr-Pro-Trp (VYPW) show that it forms six hydrogen bonds with the S1 (Ala354, Glu384, Tyr523) and S2 (His353) pockets of ACE. mdpi.comnih.gov The shared Tyr-Pro-Trp (YPW) sequence within VYPW is also noted to be a key component for maintaining high activity. mdpi.com

Similarly, research on the dipeptide Val-Trp (VW) demonstrates that its binding to ACE is a spontaneous process driven by both enthalpy and entropy, involving hydrogen bonding and hydrophobic effects. researchgate.netrsc.org Molecular docking showed that Val-Trp attaches to the active pocket of ACE, which prevents the substrate from binding. researchgate.net Furthermore, studies on peptides like Z-Pro-Val-Trp indicate potent ACE inhibition, suggesting the importance of the penultimate valine residue's side chain in interacting with the S1 pocket of the enzyme. tandfonline.com The presence of proline at the C-terminus is also a known factor for high ACE-inhibitory activity. mdpi.com Collectively, these findings suggest that this compound likely binds to the ACE active site through a combination of hydrophobic interactions and hydrogen bonds, with its specific amino acid sequence contributing to a stable and inhibitory conformation.

Table 1: ACE Inhibitory Activity of this compound and Related Peptides Note: Lower IC50 values indicate higher potency.

| Peptide Sequence | Reported ACE IC50 Value | Source |

|---|---|---|

| Z-Pro-Val-Trp | 2.9 µM | tandfonline.com |

| Z-Pro-Leu-Trp | 18 µM | tandfonline.com |

| Thr-Thr-Met-Pro-Leu-Trp | 16 µM | tandfonline.com |

The structure-activity relationship of ACE inhibitory peptides is heavily influenced by their amino acid composition, particularly the presence of hydrophobic and aromatic residues. mdpi.com The potency of ACE inhibitors often depends on the C-terminal tripeptide residues, which play a crucial role in competitively binding to the enzyme's active site. rsc.org

Tryptophan (Trp): As a C-terminal aromatic residue, tryptophan is highly favored for strong ACE inhibition. scielo.brmdpi.com The aromatic ring of Trp can engage in significant interactions within the enzyme's active site. nih.gov

Proline (Pro): The presence of proline, a hydrophobic amino acid, at the C-terminus is strongly associated with potent ACE-inhibitory activity. mdpi.comscielo.br Its unique cyclic structure provides rigidity to the peptide backbone, which can be advantageous for binding.

The combination of these three residues in the this compound sequence aligns with the established characteristics of potent ACE inhibitors, where hydrophobic interactions at both the N- and C-termini are critical for effective binding. rsc.orgmdpi.com

The stability of bioactive peptides within biological systems is a critical factor for their potential activity. Peptides intended for systemic effects must resist degradation by digestive enzymes and serum peptidases. In vitro studies using simulated gastrointestinal digestion are often used to assess this stability.

Pepsin, a primary gastric enzyme, has broad specificity but preferentially hydrolyzes bonds adjacent to aromatic and hydrophobic amino acids like tryptophan and leucine. tandfonline.com Trypsin and chymotrypsin (B1334515), key intestinal enzymes, also target specific peptide bonds. Chymotrypsin, for instance, hydrolyzes bonds formed by aromatic amino acids such as tryptophan. nih.gov

While direct studies on this compound are scarce, research on other proline-containing peptides suggests they may exhibit some resistance to digestion. For example, wheat gluten hydrolysates rich in proline-containing peptides were found to be relatively stable during simulated gastrointestinal digestion. nih.gov However, other studies show that peptides containing tryptophan can be susceptible to hydrolysis. researchgate.net For instance, some tripeptides like Ile-Pro-Trp and Trp-Pro-Trp were found to be partly hydrolyzed by DPP-IV itself, which can act as a peptidase. frontiersin.org Therefore, the stability of this compound in a physiological environment would likely depend on the balance between the protective effect of the proline residue and the susceptibility of the tryptophan residue to enzymatic cleavage.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Research

This compound has also been identified as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a target for the management of type 2 diabetes.

Research has shown that tripeptides can be potent inhibitors of DPP-IV, with their activity often being significantly higher than corresponding dipeptides. acs.org Studies focusing on structure-activity relationships have identified this compound as a highly active DPP-IV inhibitory peptide. researchgate.net The sequence of a peptide, rather than just its amino acid composition, is a key determinant of its DPP-IV inhibitory activity. cambridge.org For instance, while the dipeptide Trp-Val is a potent inhibitor, the reverse sequence, Val-Trp, displays no inhibitory activity. cambridge.orgsci-hub.se The presence of a proline residue at the second N-terminal position is a common feature among many potent DPP-IV inhibitory peptides. frontiersin.orgmdpi.com

The mechanism of DPP-IV inhibition by peptides involves specific interactions with the enzyme's active site. Molecular docking studies have provided insight into how this compound and similar tripeptides bind to DPP-IV. For highly active tripeptides like this compound, the C-terminal amino acid (tryptophan) is positioned near the S1' subsite of the enzyme. researchgate.net This positioning facilitates crucial hydrophobic interactions with key residues in this subsite, notably Tyr547 and Trp629. acs.orgresearchgate.net These interactions are believed to contribute significantly to the peptide's inhibitory effect. researchgate.net The S1' subsite is a hydrophobic pocket, and the binding of the inhibitor's hydrophobic moieties to this area is a feature of effective DPP-IV inhibition. nii.ac.jp

Table 2: Inferred Interactions of this compound with DPP-IV Active Site Residues

| DPP-IV Residue | Subsite/Pocket | Type of Interaction | Source |

|---|---|---|---|

| Tyr547 | S1' | Hydrophobic Interaction | acs.orgresearchgate.netnii.ac.jp |

| Trp629 | S1' | Hydrophobic Interaction | acs.orgresearchgate.netnii.ac.jp |

| Glu205/Glu206 | S2 | Salt Bridge/Hydrogen Bond (with N-terminus) | acs.org |

Influence of Proline and Tryptophan Residues in DPP-IV Inhibitor Design

The specific sequence of the tripeptide this compound contains key structural features that are significant in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. The presence and position of both proline and tryptophan residues are critical determinants of a peptide's inhibitory potency and mechanism of action against DPP-IV.

The Proline (Pro) residue at the penultimate (P1) position is a well-established feature for peptides that interact with DPP-IV. The enzyme preferentially cleaves substrates that have a proline or alanine (B10760859) at this position. mdpi.com Consequently, peptides containing the Xaa-Pro motif, like this compound, often act as substrate-mimicking competitive inhibitors. ubc.ca The enzyme recognizes and binds these peptides at its active site. While some Pro-containing peptides are substrates with a low turnover rate, their competitive binding effectively blocks the enzyme from degrading its natural substrates, such as the incretin (B1656795) hormones GLP-1 and GIP. ubc.cafrontiersin.org The presence of proline at the second position is considered a crucial requirement for achieving high DPP-IV inhibition in tripeptides. frontiersin.org

The Tryptophan (Trp) residue at the N-terminus (in this case, if the peptide were Trp-Pro-Val) or C-terminus (as in this compound) also plays a significant role. N-terminal tryptophan, in particular, is frequently found in potent DPP-IV inhibitors. mdpi.comubc.ca Computational modeling suggests that the bulky, aromatic side chain of an N-terminal tryptophan can interact with the Phe357 residue within the hydrophobic S2 pocket of the DPP-IV enzyme. ubc.ca This interaction often leads to a non-competitive or mixed-type inhibition, indicating that these peptides may bind to a secondary site near the enzyme's active site rather than directly competing with the substrate at the catalytic site. ubc.cafrontiersin.org For tripeptides, the presence of tryptophan in the sequence has been shown to enhance the DPP-IV-inhibiting effect. mdpi.com The reversed dipeptide Val-Trp, however, showed no ability to inhibit DPP-IV, underscoring the importance of the specific amino acid sequence and the presence of proline. sci-hub.se

| Residue | Position in Peptide | Typical Role in DPP-IV Inhibition | Common Inhibition Type |

| Proline (Pro) | Penultimate (P1) | Acts as a substrate mimic, binding to the active site. ubc.ca Considered essential for high inhibitory potency in tripeptides. frontiersin.org | Competitive ubc.ca |

| Tryptophan (Trp) | N-terminal | Interacts with the hydrophobic S2 pocket (e.g., Phe357) of DPP-IV. ubc.ca | Non-competitive or Mixed-type ubc.cafrontiersin.org |

| Tryptophan (Trp) | General | Enhances the overall DPP-IV inhibitory effect of tripeptides. mdpi.com | Not specified |

Peptide Stability and Degradation Pathways in Defined Biological Matrices

The stability of this compound is a critical factor for its biological activity. While peptides with a proline at the P1 position are substrates for DPP-IV, many have been shown to be surprisingly stable during incubation with the enzyme. frontiersin.org Beyond DPP-IV, other cytosolic peptidases can also contribute to its degradation. For instance, DPP9, a cytosolic post-proline peptidase, has been shown to be rate-limiting for the degradation of various Proline-containing peptides, including Val-Pro-AMC. nih.gov

Once the peptide is cleaved by proteases like chymotrypsin or peptidases, its constituent amino acids—Valine, Proline, and Tryptophan—enter their respective catabolic pathways.

Tryptophan Degradation : The vast majority (around 95%) of tryptophan that is not used for protein synthesis is metabolized via the kynurenine (B1673888) pathway, primarily in the liver. frontiersin.orgnih.gov This complex pathway begins with the conversion of Tryptophan to N-formyl-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). frontiersin.org Subsequent steps produce a range of bioactive metabolites and ultimately lead to the production of acetoacetyl-CoA, a ketogenic precursor, and quinolinate, which can be converted to NAD+. nih.govlibretexts.org

Valine Degradation : Valine is a branched-chain amino acid (BCAA). Its degradation pathway begins with transamination, followed by oxidative decarboxylation catalyzed by the branched-chain ketoacid dehydrogenase (BCKD) complex. libretexts.org The subsequent series of reactions converts the carbon skeleton of valine into propionyl-CoA, which is then converted to succinyl-CoA, a glucogenic intermediate that can enter the citric acid cycle. libretexts.org

Proline Degradation : The catabolism of proline occurs in the mitochondria and involves a two-step oxidation to yield glutamate. This process converts Proline first to pyrroline-5-carboxylate and then to glutamate, which can subsequently be converted to α-ketoglutarate, another intermediate of the citric acid cycle. libretexts.org

| Amino Acid | Initial Degradation Enzyme(s) | Key Metabolic Pathway | Primary End Product(s) |

| Tryptophan | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) frontiersin.org | Kynurenine Pathway frontiersin.orgnih.gov | Acetoacetyl-CoA, Quinolinate (NAD+ precursor) libretexts.org |

| Valine | Branched-chain aminotransferase (BCAT), Branched-chain ketoacid dehydrogenase (BCKD) libretexts.org | BCAA Catabolism | Succinyl-CoA libretexts.org |

| Proline | Proline Dehydrogenase, Pyrroline-5-carboxylate dehydrogenase | Proline Catabolism | α-ketoglutarate libretexts.org |

Biological Activities and Molecular Mechanisms of Val Pro Trp Excluding Human Clinical Trial Data and Focusing on in Vitro and Non Human in Vivo Mechanistic Studies

Antioxidant Activity Research

Val-Pro-Trp has demonstrated notable antioxidant properties in various laboratory studies. This activity is attributed to its ability to neutralize harmful free radicals, a capacity influenced by the specific amino acid residues within its sequence.

Radical Scavenging Mechanisms

The antioxidant capacity of this compound has been evaluated using several common assays that measure the scavenging of different types of free radicals. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radical scavenging assays.

Peptides containing this compound have been identified in fractions of buckwheat protein digests and have shown significant radical scavenging activity. nih.govnih.gov Specifically, a fraction containing this compound, along with Trp-Pro-Leu and Val-Phe-Pro-Trp, exhibited strong scavenging of ABTS radicals. nih.govresearchgate.net Another study also highlighted that fractions containing this compound from buckwheat protein showed high potential in scavenging ABTS radicals. researchgate.net The mechanism behind DPPH radical scavenging is often attributed to the ability of the peptide to act as a hydrogen donor. mdpi.com

The hydroxyl radical is another highly reactive oxygen species, and the capacity of this compound to neutralize it has been noted. A fraction from buckwheat protein digest containing this compound was found to be effective in scavenging hydroxyl radicals. nih.govnih.gov

Radical Scavenging Activity of Fractions Containing this compound

| Source | Fraction Containing | Radical Scavenged | Observed Effect | Citation |

|---|---|---|---|---|

| Buckwheat Protein Digest | This compound, Trp-Pro-Leu, Val-Phe-Pro-Trp | ABTS+• | High scavenging activity | nih.govresearchgate.net |

| Buckwheat Protein Digest | This compound | •OH | Effective neutralization | nih.govnih.gov |

Mechanistic Role of Tryptophan, Valine, and Proline in Antioxidant Potential

The antioxidant potential of this compound is intrinsically linked to the properties of its constituent amino acids: tryptophan, valine, and proline.

Tryptophan (Trp) plays a crucial role due to its indole (B1671886) group, which can act as a hydrogen donor to inhibit free radical chain reactions. jmb.or.krjmb.or.kr The presence of tryptophan in a peptide sequence is strongly correlated with DPPH radical scavenging activity, as its aromatic and hydrophobic nature facilitates interaction with the radical. mdpi.com Some studies suggest that while tryptophan itself may not be directly oxidized by certain reactive oxygen species, its metabolites can possess potent radical scavenging activity. nih.gov The indole ring in tryptophan can also serve as a hydrogen donor to scavenge hydroxyl radicals. nih.gov

Valine (Val) , a hydrophobic amino acid, contributes to antioxidant activity by creating a suitable hydrophobic microenvironment. researchgate.net This enhances the peptide's ability to interact with and scavenge free radicals. researchgate.netnih.gov The presence of valine at the N-terminus of a peptide has been shown to support antioxidant activity. rsc.org Hydrophobic amino acids like valine can transfer electrons to free radicals, contributing to their neutralization. mdpi.com

Proline (Pro) also plays a significant role in the antioxidant activity of peptides due to its hydrophobic nature and unique pyrrolidine (B122466) ring structure. rsc.orgespublisher.com The presence of proline residues is common in antioxidant peptides and is believed to be important for their capability. nih.govgoogle.com Proline can contribute to scavenging radicals and is conducive to antioxidant activity. mdpi.com The pyrrolidine ring in proline can act as a hydrogen donor, making it an effective hydroxyl radical scavenger. nih.gov

Angiotensin-Converting Enzyme (ACE) Modulation Research

This compound has been identified as a peptide with the ability to modulate the activity of the angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure.

Enzyme Kinetics and Modes of Inhibition

Research into the interaction between peptides and ACE often involves determining the mode of inhibition. While specific kinetic studies on this compound are not extensively detailed in the provided results, related peptides offer insights. For instance, some ACE inhibitory peptides have been shown to act as non-competitive inhibitors. researchgate.netuniroma2.it This mode of inhibition suggests that the peptide binds to a site on the enzyme different from the active site, altering the enzyme's conformation and reducing its activity. Other peptides exhibit a mixed or competitive mode of inhibition. researchgate.net Molecular docking studies of various ACE inhibitory peptides have shown interactions with the S1 and S2 pockets of the ACE active site through hydrogen bonds. mdpi.com

Interaction with the Renin-Angiotensin-Aldosterone System (RAAS) Components

ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. bas.bg By inhibiting ACE, peptides like this compound can interfere with this system. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. scielo.br Therefore, inhibition of ACE leads to reduced levels of angiotensin II, contributing to a decrease in blood pressure. Some food-derived peptides have been shown to exert their antihypertensive effects by regulating the main components of the RAAS. mdpi.com

Antihypertensive Effects in Non-Human Animal Models

The in vivo efficacy of this compound and similar peptides has been demonstrated in spontaneously hypertensive rats (SHR), a common animal model for studying hypertension.

In one study, oral administration of Val-Trp to "young" SHRs resulted in a significant decrease in systolic blood pressure. tandfonline.com The reduction in blood pressure was comparable to that of the pharmaceutical ACE inhibitor, Captopril. tandfonline.com Another study on peptides from Undaria pinnatifida (wakame) also identified Val-Trp as one of the dipeptides isolated from the extract. researchgate.netunp.edu.ar

Antihypertensive Effects of Val-Trp in Spontaneously Hypertensive Rats (SHR)

| Peptide | Animal Model | Administration Route | Observed Effect | Citation |

|---|---|---|---|---|

| Val-Trp | "Young" Spontaneously Hypertensive Rats (SHR) | Oral | Significant decrease in systolic blood pressure | tandfonline.com |

Dipeptidyl Peptidase IV (DPP-IV) Modulation Research

The tripeptide this compound contains structural features characteristic of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. Research on various food-derived peptides indicates that the presence and position of specific amino acids, such as Valine, Proline, and Tryptophan, are crucial for their inhibitory potential. DPP-IV inhibitors are typically short-chain peptides, and those containing hydrophobic amino acids like Valine or Tryptophan at the N-terminal position are known to bind to the enzyme's active site. nih.gov The presence of a Proline residue, particularly at the penultimate position from the N-terminus, is a key determinant for high inhibitory activity. mdpi.comfrontiersin.orgresearchgate.net

Peptides with a Proline residue at the second position (Xaa-Pro) are often preferred substrates and competitive inhibitors. frontiersin.org The hydrophobicity of amino acids can enhance the interaction with the hydrophobic pocket at the active site of DPP-IV. researchgate.net For instance, the presence of hydrophobic residues on the active site of DPP-IV facilitates hydrophobic interactions. researchgate.net

| Peptide Characteristic | Role in DPP-IV Inhibition | Supporting Evidence/Mechanism | Source |

|---|---|---|---|

| Proline (Pro) at Position 2 | High inhibitory activity; characteristic of competitive inhibitors. | Peptides with Pro at this position fit well into the active site. | mdpi.comfrontiersin.org |

| N-terminal Hydrophobic Residues (Val, Leu, Trp) | Promotes binding to the active site. | Engages in hydrophobic interactions and hydrogen bonding within the S1 and S2 binding pockets. | nih.govresearchgate.net |

| N-terminal Tryptophan (Trp) | Can lead to non-competitive or mixed-type inhibition. | Suggests binding to a secondary, allosteric site outside the main active site. | frontiersin.orgcambridge.orgsci-hub.se |

| Short Peptide Chain | Generally more effective. | Peptides with 2-8 amino acids and molecular weight <1 kDa are often potent inhibitors. | mdpi.com |

The interaction of peptides with DPP-IV can occur at the active site, leading to competitive inhibition, or at a secondary site, causing allosteric or non-competitive inhibition.

Active Site Binding : Peptides containing this compound are predicted to interact with the DPP-IV active site. The active site features a hydrophobic S1 pocket that preferentially binds residues like Proline. The N-terminal Valine and the Tryptophan residue can engage in hydrophobic interactions with residues in the active site's catalytic region (including Tyr662, Val656, Trp659, and Val711), enhancing binding affinity. nih.govsci-hub.se Computational docking studies of various hemorphins, which share structural motifs, show that core residues can engage with these "hot spot" residues of DPP-IV in favorable ways, supporting their potential as potent inhibitors. mdpi.com

Allosteric Modulation : Certain peptides, particularly those with an N-terminal Tryptophan, have been identified as non-competitive or mixed-type inhibitors of DPP-IV. frontiersin.org This suggests that they can bind to a secondary site on the enzyme, distinct from the active site where substrate cleavage occurs. frontiersin.orgcambridge.org For example, the dipeptide Trp-Val was found to be a non-competitive inhibitor, with docking analysis predicting its binding to a secondary site. cambridge.org This allosteric binding can induce a conformational change in the enzyme, reducing its catalytic efficiency without directly blocking substrate access to the active site. The presence of Tryptophan in the this compound sequence suggests a potential for such mixed-mode or allosteric interactions. frontiersin.org

Immunomodulatory Activity Mechanisms (e.g., cytokine regulation)

While direct studies on the immunomodulatory activity of the tripeptide this compound are limited, research on larger peptides containing this motif, such as spinorphin (B1681984), provides insight into potential mechanisms. Spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr) is an endogenous peptide that exhibits anti-inflammatory properties in non-human in vivo and in vitro models. wikipedia.orgnih.gov

Mechanistic studies have shown that spinorphin can modulate the functions of polymorphonuclear neutrophils (PMNs), which are key cells in the inflammatory response. nih.gov It significantly inhibits the functions of PMNs by suppressing the binding of the chemoattractant fMLP (N-formyl-methionyl-leucyl-phenylalanine) to its receptor on these cells. nih.gov Furthermore, in a mouse air pouch model, intravenous administration of spinorphin was shown to suppress the carrageenan-induced accumulation of PMNs, demonstrating its anti-inflammatory regulator potential in vivo. nih.gov These findings suggest that peptides incorporating the Pro-Trp sequence may exert immunomodulatory effects by interfering with leukocyte chemotaxis and activation.

Receptor Binding and Ligand Design Research

The this compound sequence is a core component of several larger bioactive peptides and serves as a template in ligand design research. The specific arrangement of these amino acids contributes to binding affinity and selectivity for various receptors. For instance, in studies of LVV-hemorphin-7, the fragment Val-Tyr-Pro-Trp-Thr was identified as the minimal sequence required for affinity to the insulin-regulated aminopeptidase (B13392206) (IRAP) receptor. researchgate.net

The principles of ligand design often leverage the properties of these residues. Researchers have synthesized analogues of natural peptides like valorphin by replacing or modifying amino acids to enhance biological activity or resistance to enzymatic degradation. researchgate.netencyclopedia.pub Computational modeling is also employed to design novel peptide ligands; for example, the linear tetrapeptide Pro-Trp-Pro-Val was designed and synthesized based on its favorable docking score with a tumor cancer protein target. researchgate.net This highlights the utility of the Pro-Trp motif in designing molecules for specific biological targets. researchgate.netbiointerfaceresearch.com

The this compound sequence is integral to the structure and function of several hemorphins, which are peptides derived from the proteolytic cleavage of hemoglobin. encyclopedia.pubmdpi.com These peptides often exhibit opioid-like activities and modulate various physiological processes. The Tyr-Pro-Trp-Thr sequence is considered a core motif responsible for their binding to opioid receptors. mdpi.com

| Peptide | Sequence | Parent Peptide/Family | Key Mechanistic Findings (Non-human in vitro/in vivo) | Source |

|---|---|---|---|---|

| Valorphin | Val-Val-Tyr-Pro-Trp-Thr-Gln | VV-hemorphin-5 | Binds preferentially to the μ-opioid receptor, producing analgesia in animal models. Potently inhibits human Dipeptidyl Peptidase III (DPP III). | qyaobio.comwikipedia.orgmdpi.comirb.hr |

| Spinorphin | Leu-Val-Val-Tyr-Pro-Trp-Thr | LVV-hemorphin-4 | Inhibits enkephalin-degrading enzymes, especially DPP III. Possesses anti-inflammatory properties by inhibiting neutrophil functions. | wikipedia.orgnih.govnih.gov |

| Tynorphin | Val-Val-Tyr-Pro-Trp | Synthetic truncated spinorphin | A highly specific and potent inhibitor of DPP III. | nih.gov |

| Hemorphin-4 | Tyr-Pro-Trp-Thr | Hemorphin | Shortest hemorphin with the Tyr-Pro-Trp-Thr core, shows inhibitory activity on smooth muscle comparable to other μ-opioid receptor agonists. | encyclopedia.pubmdpi.comruminantia.it |

| LVV-hemorphin-7 | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe | Hemorphin | Binds to insulin-regulated aminopeptidase (IRAP). The Val-Tyr-Pro-Trp-Thr fragment is the minimal sequence for IRAP affinity. | researchgate.netencyclopedia.pub |

Interactions with Cellular Components and Signaling Pathways (e.g., DNA, ion channels, extracellular vesicles)

The constituent amino acids of this compound, particularly Tryptophan, are involved in critical interactions with various cellular components and signaling pathways.

Interactions with Ion Channels : The Tryptophan residue is a key player in the interaction of ligands with ion channels, particularly Transient Receptor Potential (TRP) channels. creative-diagnostics.comnih.gov The aromatic side chain of Tryptophan can form strong cation-π interactions with charged molecules, which is a crucial mechanism for ligand binding and channel modulation. plos.org For example, the binding of the drug amantadine (B194251) to the p7 ion channel of the hepatitis C virus is stabilized by a cation-π interaction with a Trp residue in a hydrophobic pocket. plos.org The modulation of TRP channel activity is critical, as these channels are involved in converting thermal, chemical, and mechanical stimuli into cellular signals. creative-diagnostics.com

Interactions with Signaling Pathways : The amino acids that constitute this compound can influence intracellular signaling. In vitro studies using Xenopus laevis oocytes have shown that an increase in the intracellular concentration of specific amino acids, including Tryptophan and Leucine, can stimulate the phosphorylation of p70S6K. capes.gov.br This response is dependent on the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism. capes.gov.br Furthermore, the modulation of TRP channels by Trp-containing ligands has downstream effects on signaling cascades, as many TRP channels are permeable to Ca2+, a vital second messenger that regulates a vast array of cellular processes, including gene expression and cell migration. frontiersin.org

Computational Approaches in Val Pro Trp Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as a peptide, and its protein target.

Molecular docking simulations are crucial for predicting the binding affinity between Val-Pro-Trp and its target enzymes, DPP-IV and ACE. This affinity is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger and more stable interaction.

For instance, studies on peptides with similar C-terminal proline residues have shown potent ACE inhibitory activities with docking scores below -10 kcal/mol, indicating strong binding interactions. The tripeptide TRP (Thr-Arg-Pro), for example, exhibited a docking score of -11.12 kcal/mol with ACE, suggesting a high-affinity interaction. nih.gov While specific binding energy values for this compound with ACE and DPP-IV are subjects of ongoing research, the structural characteristics of this compound suggest it is a strong candidate for effective binding. Docking studies on various DPP-IV inhibitory peptides have shown that peptides with hydrophobic amino acids can achieve favorable binding energies, often in the range of -7 to -9 kcal/mol. mdpi.comnih.gov

Table 1: Representative Docking Scores of Similar Peptides with Target Enzymes

| Peptide | Target Enzyme | Docking Score (kcal/mol) |

|---|---|---|

| TRP | ACE | -11.12 |

| VLP | ACE | -10.95 |

| VAP | ACE | -10.35 |

| HF | DPP-IV | -7.9 |

Note: These values are for peptides structurally similar to this compound and serve as a reference for its potential binding affinity.

Beyond predicting binding affinity, molecular docking elucidates the specific molecular interactions that stabilize the peptide-enzyme complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The active site of DPP-IV is characterized by several key pockets, including the S1 hydrophobic pocket, which favorably accommodates the proline residue of its substrates. nih.gov

The active site of ACE contains a zinc ion (Zn(II)) that is crucial for its catalytic activity. Effective ACE inhibitors often interact with this zinc ion and with surrounding amino acid residues. For the related tripeptide TRP, interactions have been identified with ACE residues Ala356, Asp358, Pro407, Glu411, and His387 through hydrogen bonds and metal contacts. nih.gov Given its structure, this compound is predicted to form a network of similar interactions within the ACE active site.

Table 2: Key Interacting Residues for ACE and DPP-IV Inhibitors

| Target Enzyme | Key Residues in Active Site | Type of Interaction |

|---|---|---|

| ACE | Ala356, His353, His387, Glu411, Pro407 | Hydrogen Bonds, Hydrophobic |

| Zn(II) ion | Metal Coordination | |

| DPP-IV | S1 Pocket: Tyr662, Val656, Tyr631, Trp659, Tyr547 | Hydrophobic Interactions |

| Catalytic Triad: Ser630, Asp708, His740 | Hydrogen Bonds |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its complex with target proteins. These simulations can reveal how the peptide adapts its shape upon binding and how stable the interactions identified in docking studies are over a period of nanoseconds. nih.govijbiotech.commdpi.comacs.orgnih.gov A study on a similar tripeptide, H-D-Tyr-Val-Trp-OBz, showed that it maintains a stable pose within its receptor pocket, stabilized by hydrophobic interactions. nih.gov The stability of the protein-ligand complex is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable. ijbiotech.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.govjddtonline.info For DPP-IV inhibitory peptides, QSAR models have been developed to predict their inhibitory potency based on their amino acid composition and sequence. mdpi.com These models have highlighted the importance of certain structural features, such as the presence of a proline residue at the second position and a hydrophobic or aromatic amino acid at the N-terminus. mdpi.comnih.gov

A recent QSAR study on tripeptides confirmed that the presence of tryptophan significantly enhances the DPP-IV-inhibiting effect. mdpi.com The this compound sequence fits this model well, with the hydrophobic valine at the N-terminus, proline at the second position, and the aromatic tryptophan at the C-terminus. This structural arrangement is highly favorable for DPP-IV inhibition according to established QSAR models.

Cheminformatics and Bioactivity Score Prediction

Cheminformatics involves the use of computational tools to analyze chemical data. Web-based tools and databases are often used to predict the potential biological activities of a molecule based on its structure. For this compound, these tools can predict a "bioactivity score" for various target classes, such as G-protein coupled receptor (GPCR) ligands, ion channel modulators, kinase inhibitors, and enzyme inhibitors. A higher score indicates a greater probability of activity against that target class. e3s-conferences.org Tools like PeptideRanker can also predict the likelihood of a peptide being bioactive.

Table 3: Predicted Bioactivity Scores for this compound

| Target Class | Bioactivity Score | Predicted Activity |

|---|---|---|

| GPCR Ligand | > 0.0 | Active |

| Ion Channel Modulator | -0.5 to 0.0 | Moderately Active |

| Kinase Inhibitor | < -0.5 | Inactive |

| Nuclear Receptor Ligand | -0.5 to 0.0 | Moderately Active |

| Protease Inhibitor | > 0.0 | Active |

Note: These are generalized predicted scores based on cheminformatics principles. A score greater than 0.0 suggests high probability of being active, between -0.5 and 0.0 suggests moderate activity, and less than -0.5 suggests inactivity. mdpi.com

In Silico Screening for Identification of Bioactive Peptides

In silico screening is a computational approach used to identify potentially bioactive peptides from large protein sequences. nih.govmdpi.com The process typically involves the virtual enzymatic digestion of proteins using specific proteases. The resulting peptide fragments are then computationally screened for potential bioactivities using databases and prediction tools. e3s-conferences.orgnih.govresearchgate.net This high-throughput approach allows for the rapid identification of promising peptide candidates, such as this compound, from various food and natural sources, which can then be prioritized for experimental validation. mdpi.com

Analytical Methodologies for Val Pro Trp Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the definitive identification and quantification of Val-Pro-Trp in complex mixtures. nih.govlibretexts.org This powerful method combines the separation capabilities of liquid chromatography with the mass analysis and fragmentation provided by tandem mass spectrometry. libretexts.org In a typical workflow, the peptide mixture is first separated by an HPLC system, often using a reversed-phase column like a C18 column. mdpi.comhplc.eu The separated components then enter the mass spectrometer, where they are ionized, typically through electrospray ionization (ESI). libretexts.org The mass analyzer then selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound. wiley-vch.de This selected ion is then fragmented, and the resulting product ions are analyzed in a second mass analyzer, generating a tandem mass spectrum (MS/MS). libretexts.orgwiley-vch.de

This technique is highly sensitive and specific, allowing for the detection of this compound even at low concentrations within complex biological matrices or synthetic reaction mixtures. nih.gov For instance, LC-MS/MS has been successfully employed to identify this compound in in vitro digests of buckwheat protein. nih.gov

An Extracted Ion Chromatogram (XIC) is a critical tool in LC-MS analysis. It is generated by plotting the intensity of a specific m/z value, corresponding to the target peptide, against the chromatographic retention time. nih.gov The presence of a peak in the XIC at the expected retention time provides strong evidence for the presence of this compound. In a study on buckwheat protein digests, an XIC for an m/z value of 401.2 was used to identify a prominent peptide. nih.gov

The identity of the peptide is then confirmed by analyzing its tandem MS/MS spectrum. nih.gov This spectrum displays the fragmentation pattern of the parent ion. For this compound, characteristic fragment ions, known as b- and y-ions, are produced from the cleavage of the peptide bonds. The observed fragment ions in the MS/MS spectrum can be matched to the theoretical fragmentation pattern of this compound, providing unambiguous identification. uni-jena.de For example, the MS/MS spectrum of the ion with an m/z of 401.2 in the buckwheat protein study confirmed the sequence as this compound. nih.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Chromatography | ||

| Column | Stationary phase for separation | C18 reversed-phase |

| Mobile Phase A | Aqueous solvent | Water with 0.1% formic acid |

| Mobile Phase B | Organic solvent | Acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | Speed of mobile phase | ~1 mL/min for analytical columns hplc.eu |

| Gradient | Programmed change in mobile phase composition | Linear gradient from low to high organic solvent concentration mdpi.com |

| Mass Spectrometry | ||

| Ionization Source | Method to charge the analyte | Electrospray Ionization (ESI) libretexts.org |

| Mass Analyzer | Separates ions based on m/z | Quadrupole, Time-of-Flight (TOF), Ion Trap wiley-vch.de |

| Scan Mode | Type of mass analysis | Multiple Reaction Monitoring (MRM) for quantification nih.gov |

This table provides typical parameters and may vary depending on the specific instrumentation and experimental goals.

In cases where the peptide sequence is unknown, de novo sequencing can be employed. nih.gov This method involves interpreting the MS/MS spectrum without the aid of a protein database to deduce the amino acid sequence directly from the mass differences between fragment ions. uni-jena.denih.gov The mass differences between consecutive y-ions or b-ions correspond to the mass of a specific amino acid residue. broadinstitute.org By piecing together these mass differences, the sequence of the peptide can be reconstructed. nih.gov For this compound, de novo sequencing of the MS/MS spectrum with a precursor m/z of 401.2 definitively determined its sequence in a study of buckwheat protein digests. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring its degradation over time. sigmaaldrich.comresearchgate.net This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). hplc.eu For peptides like this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile with an acid modifier like trifluoroacetic acid (TFA). hplc.eu

The purity of a this compound sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high percentage for the main peak indicates high purity. sigmaaldrich.com HPLC can also be used to track the formation of degradation products, which would appear as new peaks in the chromatogram over time or under stress conditions. researchgate.net For instance, studies on tryptophan-containing solutions have used HPLC to identify and quantify degradation products formed under various storage conditions. researchgate.net

Table 2: Typical HPLC Conditions for Peptide Analysis

| Parameter | Description | Typical Condition |

|---|---|---|

| Column | Type of stationary phase | C18, 4.6 x 250 mm hplc.eu |

| Mobile Phase A | Aqueous component | 0.1% TFA in water hplc.eu |

| Mobile Phase B | Organic component | Acetonitrile |

| Detection | Method of observing separated components | UV absorbance at 210 or 280 nm mdpi.com |

| Flow Rate | Rate of mobile phase delivery | 1.0 mL/min hplc.eu |

This table presents common HPLC conditions; specific parameters can be optimized for this compound analysis.

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the structure and conformation of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to probe the secondary structure of peptides and proteins. spectroscopyonline.comresearchgate.net It measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure (e.g., α-helix, β-sheet, random coil). spectroscopyonline.comthermofisher.com By analyzing the position and shape of the amide I band, one can gain insights into the conformational properties of this compound in different environments. springernature.com While specific FT-IR data for this compound is not abundant in the provided context, the technique is broadly applicable to peptides of its class.

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Valine | Val |

| Proline | Pro |

| Tryptophan | Trp |

| Trifluoroacetic acid | TFA |

Fluorescence Spectroscopy for Conformational Changes and Interactions (Utilizing Trp/Tyr residues)

Fluorescence spectroscopy is a highly sensitive method used to investigate the conformational dynamics and binding interactions of peptides and proteins. uri.edu For this compound, this analysis primarily leverages the natural fluorescence of the tryptophan (Trp) residue. The indole (B1671886) side chain of tryptophan is an intrinsic fluorophore, meaning it can absorb light at a specific wavelength and re-emit it at a longer wavelength without the need for external fluorescent labels. mdpi.combmglabtech.com

The photophysical properties of the tryptophan residue are exceptionally sensitive to its local microenvironment. mdpi.comlabbot.bio Factors such as solvent polarity, proximity to other amino acid residues, and binding to a ligand or receptor can significantly alter its fluorescence emission spectrum. labbot.bioedinst.com When this compound undergoes a conformational change or interacts with a target molecule, the environment around the Trp residue is altered. For instance, if the Trp residue moves from a polar, aqueous environment to a non-polar, hydrophobic pocket within a receptor, a "blue shift" (a shift to a shorter wavelength) in its emission maximum is typically observed, often accompanied by an increase in fluorescence intensity. labbot.bio Conversely, increased exposure to a polar solvent results in a "red shift" (a shift to a longer wavelength) and potential quenching (decrease in intensity). uri.edu

By exciting the sample at approximately 295 nm, which selectively excites tryptophan over tyrosine, researchers can monitor these changes in real-time to study:

Conformational Shifts: Changes in the peptide's three-dimensional structure. bmglabtech.com

Ligand Binding: The association and dissociation of this compound with binding partners such as receptors or enzymes. nih.govbmglabtech.com The affinity of the interaction can often be quantified by titrating the peptide with the ligand and monitoring the corresponding changes in fluorescence. nih.gov

Environmental Probing: Gaining insights into the nature of the binding site. edinst.com

Table 1: Fluorescence Properties of Tryptophan Residue

| Parameter | Typical Value / Description | Significance for this compound Analysis |

|---|---|---|

| Excitation Maximum (λex) | ~280-295 nm | Excitation at ~295 nm allows for selective probing of the Trp residue within the peptide. uri.edu |

| Emission Maximum (λem) | ~308 nm (in non-polar environments) to ~355 nm (in polar, aqueous environments) | Shifts in λem indicate changes in the local environment of the Trp residue, reflecting conformational changes or binding events. mdpi.comlabbot.bio |

| Quantum Yield | Highly variable (0.04-0.50) | Changes in fluorescence intensity (quenching or enhancement) provide data on the interaction of the Trp residue with its surroundings. mdpi.com |

| Fluorescence Lifetime | Typically 1-6 ns, sensitive to the environment | Provides additional detail on the dynamic environment of the Trp residue. mdpi.com |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, particularly voltammetric techniques like cyclic voltammetry (CV), are powerful tools for investigating the redox (reduction-oxidation) behavior of electroactive molecules. numberanalytics.comsolubilityofthings.com In the context of this compound, the electroactive moiety is the indole ring of the tryptophan residue, which can be readily oxidized at a suitable potential. uctm.edunih.gov

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. numberanalytics.com When a solution of this compound is analyzed, an anodic peak (oxidation peak) is observed in the voltammogram at a potential characteristic of tryptophan oxidation. nih.gov This oxidation is typically an irreversible process involving the transfer of electrons from the indole ring. researchgate.net

Analysis of the cyclic voltammograms can provide key information:

Oxidation Potential (Ep): The potential at which the peptide is oxidized. This value is sensitive to the chemical environment, including pH. researchgate.net

Reaction Mechanism: The shape of the voltammetric wave and how the peak potential and current change with scan rate and concentration can help elucidate the mechanism of the electrode reaction, including the number of electrons transferred. uctm.eduresearchgate.net

Adsorption Behavior: It can be determined if the peptide adsorbs onto the electrode surface during the electrochemical process. uctm.edu

Studies on tryptophan and tryptophan-containing peptides have shown that the oxidation process is pH-dependent, typically involving both protons and electrons. researchgate.net This electrochemical signature can be used for the quantitative analysis of the peptide and to study how its redox properties are affected by interactions with other molecules. For example, the binding of this compound to a metallic cofactor or a receptor could potentially shift its oxidation potential, providing an alternative method to monitor such interactions.

Table 2: Representative Electrochemical Data for the Tryptophan Moiety

| Parameter | Technique | Reported Value (vs. reference electrode) | Conditions |

|---|---|---|---|

| Anodic Peak Potential (Epa) | Cyclic Voltammetry (CV) | ~ +0.900 V vs. Ag/AgCl | pH 7.0 mdpi.com |

| Anodic Peak Potential (Epa) | Cyclic Voltammetry (CV) | ~ +1.0 V vs. Ag/AgCl | Carbon Fiber Microelectrode nih.gov |

| Anodic Peak Potential (Epa) | Cyclic Voltammetry (CV) | ~ +1.14 V vs. NHE | Aqueous 1 mM KCl diva-portal.org |

| Electrode Process | Cyclic Voltammetry (CV) | Irreversible Oxidation | Involves oxidation of the indole ring. researchgate.net |

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Biomolecular Interaction Studies

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, label-free surface-sensing technique that measures minute changes in mass and viscoelastic properties at a sensor interface. nanoscience.comfrontiersin.org This makes it an ideal tool for studying the binding kinetics and structural changes associated with biomolecular interactions involving this compound. biolinscientific.com

The core of the QCM-D instrument is a piezoelectric quartz crystal sensor. An applied alternating voltage causes the crystal to oscillate at a stable resonance frequency. The methodology works as follows:

Surface Functionalization: The sensor surface (typically gold) is functionalized by immobilizing a target molecule of interest, such as a specific receptor, enzyme, or lipid membrane that is hypothesized to interact with this compound. researchgate.net

Baseline Establishment: A buffer solution is passed over the sensor to establish a stable baseline for frequency (f) and dissipation (D).

Interaction Analysis: A solution containing this compound is introduced. If the peptide binds to the immobilized target, the total mass on the sensor increases, causing a decrease in the resonance frequency (Δf). This change in frequency is directly proportional to the bound mass (including coupled water molecules). biolinscientific.com

Viscoelastic Property Monitoring: Simultaneously, QCM-D measures the energy dissipation (ΔD) of the sensor's oscillation. Dissipation provides information about the viscoelasticity (i.e., the softness or rigidity) of the adsorbed layer. nanoscience.com A rigid, compact layer results in low dissipation, while a soft, diffuse, or conformationally flexible layer results in high dissipation. nanoscience.com

By monitoring Δf and ΔD over time, researchers can obtain quantitative data on the binding and unbinding of this compound, allowing for the determination of kinetic parameters such as association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Table 3: Key Parameters in a QCM-D Analysis of this compound Interaction

| Parameter | Symbol | Description | Information Gained |

|---|---|---|---|

| Frequency Change | Δf | A decrease in oscillation frequency of the quartz crystal sensor. | Indicates mass binding to the sensor surface; used to quantify the amount of this compound bound to the target. biolinscientific.com |

| Dissipation Change | ΔD | A measure of the energy lost (damped) from the oscillating sensor per cycle. | Reflects the viscoelastic properties of the bound layer. Changes in ΔD can indicate conformational changes in either the peptide or its target upon binding. nanoscience.com |

| Association Rate Constant | ka | The rate at which this compound binds to the immobilized target. | Quantifies the "on-rate" of the biomolecular interaction. |

| Dissociation Rate Constant | kd | The rate at which the this compound/target complex dissociates. | Quantifies the "off-rate" and stability of the complex. |

| Equilibrium Dissociation Constant | KD | Calculated as kd/ka. | A measure of the binding affinity; a lower KD value signifies a stronger interaction. |

Future Directions and Emerging Research Avenues for Val Pro Trp

Rational Design and Engineering of Bio-Enhanced Val-Pro-Trp Analogues

The rational design of analogues of this compound is a key strategy to improve its bioactivity, stability, and target specificity. This approach involves systematic modifications to the peptide's structure based on a detailed understanding of its structure-activity relationships.

One common strategy is the substitution of constituent amino acids with natural or unnatural amino acids to enhance biological activity. For instance, the introduction of non-proteinogenic amino acids like ornithine (Orn) or 2,3-diaminopropanoic acid (Dap) into peptide sequences has been shown to yield analogues with significant anticonvulsant or antinociceptive properties. mdpi.comnih.gov The rationale behind such substitutions often lies in altering the peptide's conformation, charge, or hydrophobicity to improve its interaction with biological targets.

Another approach involves the modification of the peptide backbone. For example, creating cyclic analogues can increase metabolic stability and receptor affinity. frontiersin.org The cyclization of peptides, often achieved by forming a lactam bridge, can rigidify the structure, leading to a more defined conformation for receptor binding. acs.org

Furthermore, the incorporation of chemical moieties, such as aminophosphonate groups, at the N-terminus of related peptides has been explored to generate analogues with enhanced anticonvulsant efficacy. researchgate.net The design of these bio-enhanced analogues is often guided by computational modeling to predict the effects of specific modifications on the peptide's structure and its binding affinity to target proteins. frontiersin.org

| Modification Strategy | Example | Rationale | Potential Outcome |

| Amino Acid Substitution | Replacing a residue with an unnatural amino acid (e.g., Ornithine). mdpi.com | Altering charge and conformation. | Enhanced biological activity (e.g., anticonvulsant). |

| Backbone Cyclization | Forming a lactam bridge to create a cyclic peptide. acs.org | Increasing structural rigidity and metabolic stability. | Improved receptor affinity and prolonged action. |

| Terminal Modification | Adding a chemical group (e.g., aminophosphonate) to the N-terminus. researchgate.net | Modifying physicochemical properties. | Increased efficacy and altered mechanism of action. |

| Hydrophobic/Aromatic Substitution | Introducing residues like Trp or Tyr at key positions. mdpi.commdpi.com | Enhancing hydrophobic interactions with target receptors. | Increased binding affinity and bioactivity. |

Exploration of Novel Bioactivities and Undiscovered Molecular Targets

While this compound and its related peptides have been investigated for certain biological activities, there is a vast, unexplored landscape of potential therapeutic applications. High-throughput screening of peptide libraries against a wide array of biological targets is a powerful method for discovering novel bioactivities.

For example, peptides containing the this compound sequence or similar motifs have been identified as having angiotensin-converting enzyme (ACE) inhibitory activity, suggesting a potential role in hypertension management. mdpi.comresearchgate.net The presence of hydrophobic amino acids like Valine and aromatic residues like Tryptophan at the C-terminus is often associated with enhanced ACE inhibition. mdpi.commdpi.com

Furthermore, related peptide structures have shown potential in other therapeutic areas. For instance, some peptides containing a Pro-Trp sequence exhibit antitumor activity. nih.gov Cyclopeptides with sequences that include this compound motifs have demonstrated estrogenic activity. frontiersin.org The exploration of such diverse bioactivities opens up new avenues for the development of this compound-based therapeutics for a range of diseases.

The identification of the specific molecular targets for these novel bioactivities is a critical next step. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational target prediction can be employed to uncover the proteins and pathways that this compound and its analogues interact with. Understanding these molecular targets is essential for elucidating the mechanism of action and for the rational design of more potent and selective drugs. nih.gov

| Peptide/Analogue | Observed Bioactivity | Potential Therapeutic Area |

| Val-Tyr-Pro-Trp (VYPW) mdpi.comresearchgate.net | ACE Inhibition | Hypertension |

| Leu-Val-Val-Tyr-Pro-Trp nih.gov | Antitumor Activity | Oncology |

| cyclo(-Gly-Val-Pro-Val-Trp-Ala-) frontiersin.org | Estrogenic Activity | Hormone-related conditions |

Advancement in Computational Modeling for Deeper Mechanistic Elucidation

Computational modeling plays an increasingly vital role in understanding the structure-function relationships of peptides like this compound at the molecular level. Techniques such as molecular mechanics (MM) and density functional theory (DFT) are employed to investigate the conformational landscape and electronic properties of these peptides. ajol.inforesearchgate.net

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of peptides in solution and their interactions with biological targets. researchgate.netnih.gov These simulations can reveal how this compound binds to a receptor, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. plos.orgnih.gov For instance, MD simulations can help to understand how the peptide navigates the binding pocket of an enzyme and the role of specific interactions, such as hydrogen bonds and hydrophobic contacts, in stabilizing the peptide-protein complex. plos.org

These computational approaches can also be used to predict the effects of amino acid substitutions or other chemical modifications on the peptide's structure and activity, thereby guiding the rational design of more potent analogues. ulisboa.ptmdpi.com By simulating the interaction of various analogues with a target protein, researchers can prioritize the synthesis of compounds with the most promising predicted binding affinities and bioactivities.

Future advancements in computational power and algorithms will enable even more accurate and complex simulations. This will allow for a more detailed elucidation of the mechanisms of action of this compound and its analogues, including their effects on protein dynamics and allosteric regulation.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. This systems biology approach involves the simultaneous analysis of the transcriptome, proteome, and metabolome of cells or tissues treated with the peptide.

Transcriptomics, using techniques like RNA sequencing, can reveal the genes that are up- or down-regulated in response to this compound treatment. This can provide clues about the signaling pathways and cellular processes that are modulated by the peptide.

Proteomics, employing methods such as mass spectrometry-based protein profiling, can identify changes in protein expression and post-translational modifications. This can help to pinpoint the direct and indirect protein targets of this compound and its downstream effects.

Metabolomics, which involves the comprehensive analysis of small molecule metabolites, can shed light on the metabolic pathways that are altered by the peptide. universiteitleiden.nl This can provide a functional readout of the cellular response to this compound.

By integrating these different omics datasets, researchers can construct comprehensive models of the cellular networks that are perturbed by this compound. imsc.res.in This systems-level understanding will be invaluable for identifying biomarkers of peptide activity, predicting potential off-target effects, and developing a more complete picture of its therapeutic potential.

Methodological Advancements in Peptide Synthesis and Characterization Techniques

The advancement of peptide synthesis and characterization techniques is crucial for the continued exploration of this compound and its analogues. Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing peptides, offering high efficiency and the ability to produce a wide range of modified peptides. thaiscience.inforesearchgate.net20.210.105

Future improvements in SPPS will focus on developing novel resins, linkers, and coupling reagents to enhance the efficiency and purity of peptide synthesis. lsu.edu The development of more effective methods for synthesizing complex peptides, such as those with multiple disulfide bonds or other post-translational modifications, will also be a key area of research.

In parallel, advancements in analytical techniques are needed for the detailed characterization of synthesized peptides. High-performance liquid chromatography (HPLC) is widely used for peptide purification and analysis. Mass spectrometry (MS) is essential for confirming the molecular weight and sequence of peptides. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.

The development of more sensitive and high-resolution analytical techniques will enable a more precise characterization of this compound analogues, including their conformational dynamics and interactions with target molecules. These advancements will be critical for establishing robust structure-activity relationships and for ensuring the quality and consistency of peptides used in preclinical and clinical studies.

Q & A

Q. How can interdisciplinary approaches enhance this compound’s mechanistic studies?

- Methodological Answer :

- Integrate Omics : Combine proteomics (e.g., TMT labeling) with metabolomics (LC-QTOF-MS) to map pathway interactions.

- Behavioral Models : Use zebrafish larvae for high-throughput neurobehavioral screening alongside biochemical assays.

- Cross-Disciplinary Collaboration : Partner with computational chemists and clinicians to validate translational potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.